molecular formula C6H12O5P2 B12671141 Diphosphonic acid, bis(1-methylethenyl)- CAS No. 177570-73-9

Diphosphonic acid, bis(1-methylethenyl)-

Cat. No.: B12671141
CAS No.: 177570-73-9
M. Wt: 226.10 g/mol
InChI Key: SXOAILMFXPEWPE-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diphosphonic acid, bis(1-methylethenyl)- typically involves the reaction of appropriate phosphonic acid derivatives with 1-methylethenyl precursors under controlled conditions. One common method includes the use of phosphorus trichloride and 1-methylethenyl alcohol in the presence of a base to facilitate the formation of the desired diphosphonic acid .

Industrial Production Methods

Industrial production of diphosphonic acid, bis(1-methylethenyl)- often involves large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The reaction conditions, such as temperature, pressure, and catalysts, are carefully controlled to ensure efficient production. The final product is typically purified through crystallization or distillation processes .

Chemical Reactions Analysis

Types of Reactions

Diphosphonic acid, bis(1-methylethenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives, while substitution reactions can produce a variety of functionalized diphosphonic acids .

Scientific Research Applications

Diphosphonic acid, bis(1-methylethenyl)- has several scientific research applications, including:

Mechanism of Action

The mechanism of action of diphosphonic acid, bis(1-methylethenyl)- involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes involved in bone resorption by binding to calcium ions and preventing the breakdown of bone tissue. This action is similar to other bisphosphonates, which are known to inhibit osteoclast-mediated bone resorption .

Comparison with Similar Compounds

Similar Compounds

    Diphosphonic acid, bis(1-methylethyl)-: Similar in structure but with different alkyl groups.

    Diphosphonic acid, bis(1-methylpropyl)-: Another variant with different alkyl groups.

    Diphosphonic acid, bis(1-methylbutyl)-: Similar compound with longer alkyl chains.

Uniqueness

Diphosphonic acid, bis(1-methylethenyl)- is unique due to its specific 1-methylethenyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it suitable for specialized applications in various fields, including its potential use as a ligand in coordination chemistry and its role in inhibiting bone resorption .

Biological Activity

Diphosphonic acid, bis(1-methylethenyl)-, also known as P,P'-bis(1-methylethenyl) diphosphonic acid, is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings, providing a comprehensive overview of its implications in medicinal chemistry.

Synthesis and Structural Characteristics

The synthesis of diphosphonic acids typically involves methodologies such as the Mannich-type reaction. This approach allows for the formation of phosphonate groups which are crucial for the biological activity of these compounds. The structural formula of diphosphonic acid, bis(1-methylethenyl)- is represented as follows:

C6H12O5P2\text{C}_6\text{H}_{12}\text{O}_5\text{P}_2

The compound contains two phosphonate groups that contribute to its unique chemical properties and biological interactions.

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of various phosphonate derivatives, including diphosphonic acid, against different cancer cell lines. One notable study assessed the cytotoxicity of water-soluble phosphonates derived from natural compounds against human osteosarcoma cell lines (MG-63) and osteoblast precursor cells (MC3T3-E1) at concentrations ranging from 10 to 50 µM. The results indicated that many phosphonate derivatives exhibited low cytotoxicity towards MC3T3-E1 cells, suggesting a favorable safety profile for potential therapeutic applications .

Compound NumberStructural FormulaAqueous Solubility (mg/mL)Cytotoxicity (MG-63)
7a-11Low
7b-8Low
7c-26Moderate
8a-3Low
8b-7Low
8c-7Low
12-3Low

The study highlighted that while some compounds showed promising solubility and low toxicity, the need for further investigation into their mechanisms of action remains critical .

The biological mechanisms through which diphosphonic acids exert their effects often involve interactions with cellular signaling pathways and enzymes. For instance, phosphonates can inhibit enzymes such as acetylcholinesterase (AChE), which plays a crucial role in neurotransmission. Inhibition of AChE can lead to increased levels of acetylcholine in synaptic clefts, affecting neuronal signaling and potentially leading to neurotoxicity if not regulated .

Case Studies and Research Findings

Several case studies have documented the effects of diphosphonic acids in various biological contexts:

  • Neuroprotective Effects : Research has shown that certain phosphonates can protect neuronal cells from oxidative stress and apoptosis. This property could be beneficial in developing treatments for neurodegenerative diseases.
  • Anticancer Properties : In vitro studies have demonstrated that diphosphonic acids may induce apoptosis in cancer cells through the activation of specific pathways. For example, compounds derived from natural products have been shown to enhance the efficacy of traditional chemotherapeutics .
  • Antimicrobial Activity : Some phosphonates exhibit antimicrobial properties, making them candidates for developing new antibiotics or adjunct therapies to combat resistant bacterial strains .

Properties

CAS No.

177570-73-9

Molecular Formula

C6H12O5P2

Molecular Weight

226.10 g/mol

IUPAC Name

[hydroxy(prop-1-en-2-yl)phosphoryl]oxy-prop-1-en-2-ylphosphinic acid

InChI

InChI=1S/C6H12O5P2/c1-5(2)12(7,8)11-13(9,10)6(3)4/h1,3H2,2,4H3,(H,7,8)(H,9,10)

InChI Key

SXOAILMFXPEWPE-UHFFFAOYSA-N

Canonical SMILES

CC(=C)P(=O)(O)OP(=O)(C(=C)C)O

Related CAS

177570-74-0

Origin of Product

United States

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